molecular formula C12H9N3O2 B11727411 3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one

3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one

Cat. No.: B11727411
M. Wt: 227.22 g/mol
InChI Key: CUBOFSMMIBOILU-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system with a hydroxyethylidene substituent at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one typically involves the condensation of benzimidazol-2-amines with ethyl 3-ethoxy-2-nitroacrylate. The reaction conditions are optimized depending on the substituents present on the benzimidazole ring. For example, the best synthetic approach for benzimidazol-2-amine involves solvent-free fusion of the components followed by treatment with a 2 M solution of sodium carbonate at 70°C, yielding the product with a high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethylidene group can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to antitumor effects . It may also inhibit specific enzymes or receptors, contributing to its antiviral and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one is unique due to its specific hydroxyethylidene substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

3-(1-hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C12H9N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,16H,1H3

InChI Key

CUBOFSMMIBOILU-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=NC2=NC3=CC=CC=C3N2C1=O)O

Origin of Product

United States

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